Enzymatic Potency: IC50 of 2.1 µM in HeLa Lysates Contrasts with Nanomolar SAHA Activity
N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide inhibits HDAC enzymatic activity in HeLa cell lysates with an IC50 of 2.10 × 10^3 nM (2.1 µM) [1]. In contrast, the clinically approved pan-HDAC inhibitor SAHA (vorinostat) exhibits an IC50 of approximately 13 nM in comparable enzymatic assays [2]. This represents a ~160-fold difference in potency.
| Evidence Dimension | HDAC enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 2.10 × 10^3 nM (2.1 µM) |
| Comparator Or Baseline | SAHA (vorinostat): ~13 nM |
| Quantified Difference | ~160-fold lower potency |
| Conditions | HeLa cell lysates; HDAC enzyme inhibition assay |
Why This Matters
This potency difference informs selection when sub-micromolar activity is acceptable but pan-HDAC inhibition or clinical-grade potency is unnecessary or undesirable.
- [1] BindingDB BDBM50477750 (CHEMBL399727): IC50 = 2.10E+3 nM for HDAC inhibition in HeLa cell lysates. View Source
- [2] PMC9090410 - Phosphorus containing analogues of SAHA; SAHA IC50 = 13 nM. View Source
